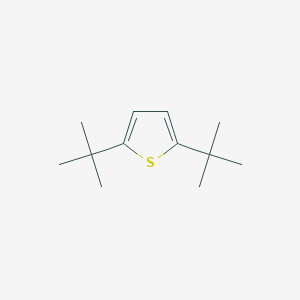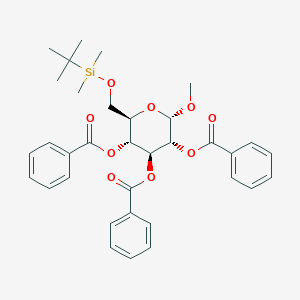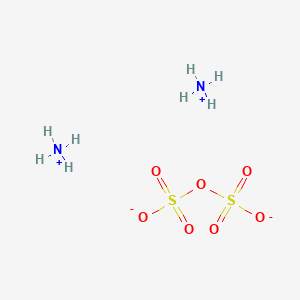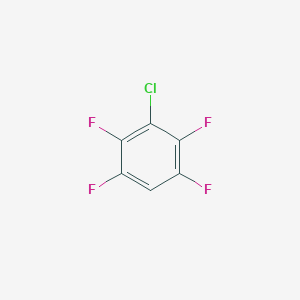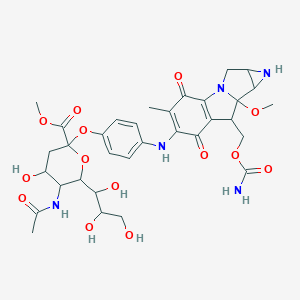
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester, also known as SB3, is a compound that has been synthesized and studied for its potential use as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells. 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemische Und Physiologische Effekte
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have low toxicity in normal cells, indicating that it may be a safe and effective anti-cancer agent. It has also been shown to have good stability in biological fluids, which is important for its potential use as a therapeutic agent. In addition to its anti-cancer properties, 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have anti-inflammatory effects, which may have implications for its use in other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is that it has been shown to be effective against a range of cancer cell lines, indicating that it may have broad-spectrum anti-cancer activity. However, one limitation is that more research is needed to understand its mechanism of action and to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Another area of focus could be on understanding its mechanism of action in more detail, which could lead to the development of more effective anti-cancer therapies. Additionally, research could be done to explore the potential of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester as a therapeutic agent in other diseases, such as inflammation and autoimmune disorders.
Synthesemethoden
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is synthesized from mitosene, a naturally occurring compound that has been shown to have anti-cancer properties. The synthesis of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester involves the reaction of mitosene with sialic acid, which is a naturally occurring sugar molecule. The reaction results in the addition of the sialic acid molecule to the mitosene compound, creating 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester.
Wissenschaftliche Forschungsanwendungen
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been tested against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been found to inhibit cancer cell growth and induce cancer cell death in these studies.
Eigenschaften
CAS-Nummer |
134136-44-0 |
|---|---|
Produktname |
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester |
Molekularformel |
C33H41N5O14 |
Molekulargewicht |
731.7 g/mol |
IUPAC-Name |
methyl 5-acetamido-2-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C33H41N5O14/c1-13-22(27(45)21-17(12-50-31(34)47)33(49-4)29-18(37-29)10-38(33)24(21)25(13)43)36-15-5-7-16(8-6-15)51-32(30(46)48-3)9-19(41)23(35-14(2)40)28(52-32)26(44)20(42)11-39/h5-8,17-20,23,26,28-29,36-37,39,41-42,44H,9-12H2,1-4H3,(H2,34,47)(H,35,40) |
InChI-Schlüssel |
SYJUIEAAMSRTQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)OC |
Synonyme |
7-N-(4-O-sialosylphenyl)-9-methoxymitosane methyl ester 7-SPMM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



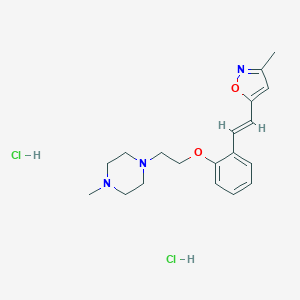
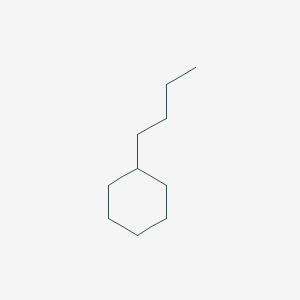
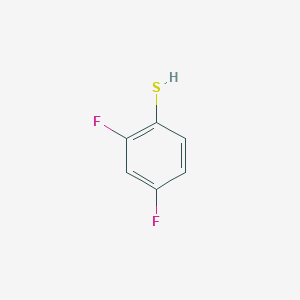
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
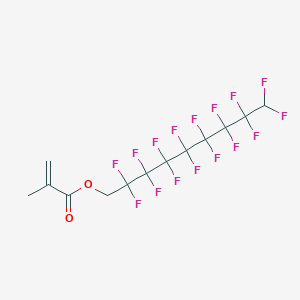
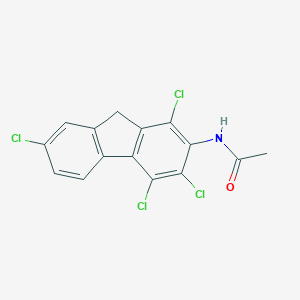
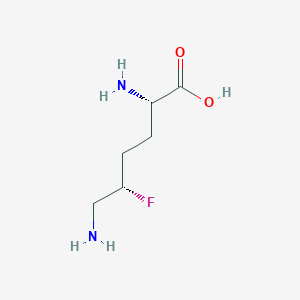
![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
